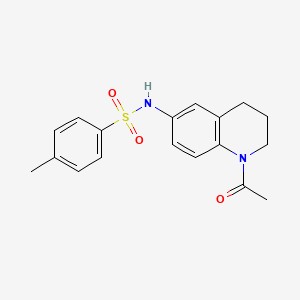

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide

Description

"N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide" is a sulfonamide derivative featuring a 1-acetyl-substituted 3,4-dihydro-2H-quinoline moiety linked to a 4-methylbenzenesulfonamide group. The partially saturated dihydroquinoline ring could enhance conformational flexibility compared to fully aromatic analogues.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-8-17(9-6-13)24(22,23)19-16-7-10-18-15(12-16)4-3-11-20(18)14(2)21/h5-10,12,19H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMRFULWDFMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Acetylation

The Friedländer annulation proceeds via enamine formation, followed by intramolecular cyclization. Acetylation under acidic conditions selectively targets the secondary amine due to protonation equilibria favoring N-1 reactivity.

Sulfonylation Dynamics

Tosyl chloride reacts preferentially with the primary amine at position 6, driven by steric accessibility and the electron-donating acetyl group at N-1, which reduces the nucleophilicity of the secondary amine.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antibacterial Properties

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide has shown promise as an antibacterial agent. Preliminary studies indicate that it may effectively target various bacterial strains, potentially serving as a new pharmaceutical agent against bacterial infections. The mechanism of action likely involves interaction with enzymes involved in bacterial metabolism, which warrants further investigation.

Antimicrobial Studies

Research has demonstrated that compounds with similar structural features exhibit diverse biological activities, including antimicrobial properties. For instance, derivatives containing the quinoline structure have been associated with significant antimicrobial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's unique combination of functional groups may enhance its efficacy against resistant bacterial strains .

Synthesis and Derivatives

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide can be achieved through various methods, including nucleophilic substitutions and hydrolysis reactions. These synthetic pathways allow for the generation of derivatives that may possess improved pharmacological profiles or target specific biological pathways more effectively.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into potential applications:

Mechanism of Action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

Substituent Complexity: The target compound’s quinoline moiety offers a larger aromatic system than the pyridine or pyrimidine groups in analogues . This may enhance binding affinity in biological targets requiring extended hydrophobic interactions.

Synthetic Routes: The target compound’s synthesis is unreported in the evidence, but its structure suggests a possible route involving coupling of 1-acetyl-3,4-dihydro-2H-quinolin-6-amine with 4-methylbenzenesulfonyl chloride, analogous to the method used for the anilinopyridine derivative . The pyrimidinyl-thiazolyl compound employs a ketone-isothiocyanate cyclization, highlighting divergent strategies for heterocyclic sulfonamide synthesis.

Functional Group Impact: The acetyl group in the target compound may reduce basicity of the quinoline nitrogen compared to unsubstituted analogues, affecting solubility and bioavailability.

Research Findings and Limitations

Data Gaps :

- No direct pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound are available in the provided evidence.

- Comparative studies on solubility, stability, or binding kinetics among these compounds are absent.

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by a quinoline structure with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound features:

- Quinoline Ring : Known for various biological activities.

- Acetyl Group : Enhances solubility and biological activity.

- Sulfonamide Moiety : Imparts antibacterial properties.

Antibacterial Properties

Preliminary studies indicate that N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide exhibits significant antibacterial activity. The sulfonamide component is particularly effective in inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth and survival. This mechanism is similar to traditional sulfonamides, which have been widely used as antibiotics.

Antimicrobial Mechanism

The compound's mechanism of action involves:

- Inhibition of Enzymes : The sulfonamide group interacts with enzymes involved in folate metabolism.

- Bacterial Targeting : It may selectively inhibit certain bacterial strains, enhancing its therapeutic potential against resistant pathogens.

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the compound against various bacterial strains, demonstrating a dose-dependent inhibition of growth. The Minimum Inhibitory Concentration (MIC) was determined to be effective against Gram-positive and Gram-negative bacteria.

-

Mechanistic Insights :

- Further investigations into its interaction with bacterial enzymes provided insights into how the compound disrupts metabolic pathways essential for bacterial survival.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide | Quinoline + Sulfonamide | Antibacterial |

| Sulfanilamide | Sulfonamide Group | Antibacterial |

| 4-Aminoquinoline | Amino Group on Quinoline | Antimalarial |

This table illustrates how N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide compares to related compounds in terms of structure and biological activity.

Potential Therapeutic Applications

Given its promising antibacterial properties, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide could be developed as a new pharmaceutical agent targeting bacterial infections. Its unique structural characteristics may allow for the design of derivatives with enhanced efficacy and reduced side effects.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves two key steps:

Quinoline Core Formation : Use Friedländer condensation between aniline derivatives and ketones under acidic/basic catalysis to construct the 3,4-dihydro-2H-quinoline scaffold .

Sulfonylation and Acetylation : React the quinoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) to introduce the sulfonamide group. Subsequent acetylation at the 1-position can be achieved using acetyl chloride or acetic anhydride under anhydrous conditions .

Critical Considerations : Optimize reaction pH (7–9) and temperature (40–60°C) to avoid side reactions like over-sulfonylation or decomposition .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Use ¹H/¹³C NMR to confirm the acetyl group (δ ~2.1–2.3 ppm for CH₃), sulfonamide protons (δ ~7.3–7.8 ppm for aromatic protons), and dihydroquinoline backbone (δ ~1.5–3.0 ppm for CH₂ groups) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., m/z ~385 for [M+H]⁺) with reverse-phase C18 columns and ESI ionization .

- FTIR : Confirm sulfonamide S=O stretches (1130–1370 cm⁻¹) and acetyl C=O (1650–1750 cm⁻¹) .

Advanced: How can crystallographic data discrepancies in this compound’s structure be resolved?

Methodological Answer:

Use SHELX software for refinement:

- Data Collection : Employ high-resolution X-ray diffraction (λ = Mo Kα, 0.71073 Å) with a Bruker APEX-II diffractometer. Ensure completeness >99% and Rint <0.05 .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address twinning or disordered regions via PART instructions .

- Validation : Cross-check geometric parameters (bond lengths/angles) against similar sulfonamide-quinoline structures (e.g., C–S bond ~1.76 Å, S–N bond ~1.63 Å) .

Advanced: What experimental approaches are used to analyze its enzyme inhibition mechanisms?

Methodological Answer:

Design enzyme assays with these controls:

- Target Selection : Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, α-glucosidase) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Docking Simulations : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 4XYZ) to identify binding interactions (e.g., sulfonamide-SO₂···Zn²+ coordination) .

Advanced: How can solubility limitations in biological assays be addressed?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or Tween-80 to enhance solubility without cytotoxicity .

- Prodrug Design : Modify the acetyl group to a hydrophilic ester (e.g., phosphate prodrugs) for improved aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to maintain stability in physiological media .

Advanced: How are SAR studies optimized for this compound’s derivatives?

Methodological Answer:

- Substitution Patterns : Vary substituents on the benzene ring (e.g., electron-withdrawing groups at para positions) to enhance binding affinity. Compare with analogs like N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide .

- Bioisosteric Replacement : Replace the acetyl group with trifluoroacetyl or benzoyl to assess metabolic stability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) .

Advanced: How to address conflicting bioactivity data across in vitro and in vivo models?

Methodological Answer:

- Metabolic Profiling : Conduct LC-MS/MS to identify metabolites (e.g., acetyl group hydrolysis) that may alter activity in vivo .

- PK/PD Modeling : Correlate plasma concentrations (Cmax, AUC) with efficacy using WinNonlin. Adjust dosing regimens to account for rapid clearance .

- Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target tissues (e.g., liver, kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.